molecular formula C8H15Cl2N3O B2450908 rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans CAS No. 1909288-40-9

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans

Cat. No.: B2450908
CAS No.: 1909288-40-9
M. Wt: 240.13
InChI Key: IACBHZVJVJWUMJ-QGTMZHJHSA-N
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Description

rac-(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride, trans is a chemical compound that belongs to the class of oxolane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazolyl Group: The 2-methylpyrazol-3-yl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring or the pyrazolyl group into corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazolyl or oxolane moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilization in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine: A closely related compound with similar structural features.

    Oxolane Derivatives: Compounds with variations in the oxolane ring or substituents.

    Pyrazolyl Amines: Compounds with different pyrazolyl groups or amine functionalities.

Uniqueness

The uniqueness of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxolan-3-amine lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3R)-2-(2-methylpyrazol-3-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-11-7(2-4-10-11)8-6(9)3-5-12-8;;/h2,4,6,8H,3,5,9H2,1H3;2*1H/t6-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACBHZVJVJWUMJ-QGTMZHJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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